
2-(Diethylamino)ethanol
Overview
Description
2-(Diethylamino)ethanol (DEEA, CAS 100-37-8) is a tertiary alkanolamine with the molecular formula C₆H₁₅NO. It is a colorless liquid with a faint ammonia-like odor and is widely used in industrial and pharmaceutical applications. Key uses include:
- Pharmaceutical synthesis: Precursor for local anesthetics (e.g., procaine) and antiarrhythmic agents (e.g., EL20) .
- Gas treatment: Effective in hydrogen sulfide (H₂S) and carbon dioxide (CO₂) removal from natural gas due to its basicity and stability .
- Corrosion inhibition: Neutralizes acidic components in steam/condensate systems .
- Chromatography: Basis for DEAE-cellulose resins in ion-exchange applications .
Its molecular weight (117.19 g/mol) and pKa (9.75) make it a versatile compound for reactions requiring moderate basicity and water solubility .
Preparation Methods
2-(Diethylamino)ethanol can be synthesized through several methods:
Ethylene Oxide Method: This involves the reaction of diethylamine with ethylene oxide.
Ethylene Chlorohydrin Method: In this method, diethylamine reacts with ethylene chlorohydrin to form this compound.
Industrial production typically involves the ethylene oxide method due to its efficiency and higher yield.
Chemical Reactions Analysis
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Neutralization: As a tertiary amine, it can neutralize acids to form salts and water.
Oxidation: It can be oxidized to form corresponding amides or nitriles under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include strong acids, oxidizing agents, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
2-(Diethylamino)ethanol is utilized in the pharmaceutical industry primarily for the synthesis of various drugs. Its properties as a basic amine allow it to serve as an intermediate in the production of active pharmaceutical ingredients (APIs). The compound's ability to neutralize acids makes it useful in formulations that require pH stabilization.
Case Study: Synthesis of Antidepressants
A notable application is in the synthesis of antidepressants where this compound acts as a precursor for compounds that modulate neurotransmitter levels. Research indicates that derivatives of this compound can enhance the efficacy of existing medications by improving bioavailability and reducing side effects .
Chemical Synthesis and Catalysis
In addition to its role in pharmaceuticals, this compound serves as a catalyst in the synthesis of polymers and other chemicals. Its basic nature facilitates various chemical reactions, including condensation and polymerization processes.
Table: Chemical Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Polymerization | Catalyzes the formation of polyurethanes | Flexible foams |
Condensation | Facilitates esterification and amide formation | Various esters and amides |
Neutralization | Acts as a pH stabilizer in chemical processes | Stabilized reaction mixtures |
Environmental Applications
Recent studies have highlighted the potential of this compound in environmental technology, particularly in carbon capture and flue gas treatment. Its ability to absorb gases such as CO₂ and SO₂ makes it a candidate for reducing greenhouse gas emissions from industrial sources.
Case Study: CO₂ Capture
An experimental study demonstrated that this compound can be effectively used in phase-change absorbents for CO₂ capture, significantly reducing energy consumption compared to traditional methods. This application could lead to more sustainable practices in industries with high carbon footprints .
Industrial Applications
The compound is extensively used in various industrial applications, including:
- Corrosion Inhibition : It acts as a volatile basic amine that neutralizes carbonic acid, preventing corrosion in steam lines and other metal surfaces .
- Paints and Coatings : this compound is included in formulations for paints, varnishes, and coatings due to its properties as a surfactant and stabilizer .
- Cleaning Agents : Its surfactant properties make it effective in cleaning products and surface treatments .
Table: Industrial Uses of this compound
Industry | Application |
---|---|
Coatings | Used as a stabilizer and surfactant |
Cleaning Products | Effective surfactant for cleaning agents |
Metal Treatment | Corrosion inhibitor for steam lines |
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol involves its basicity and amphiphilic nature. It can neutralize acids and form salts, which is crucial in its role as a corrosion inhibitor and pH stabilizer. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it a versatile solvent and reagent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares DEEA with five structurally related ethanolamine derivatives, highlighting key differences in molecular weight, pKa, and applications:
Key Trends and Functional Insights
Alkyl Chain Length and Basicity :
- Shorter alkyl chains (e.g., DMAE with methyl groups) result in slightly lower pKa (9.49) compared to DEEA (9.75). Longer chains (e.g., DBAE with butyl groups) reduce basicity (pKa 9.04) due to steric hindrance and electron-donating effects .
- DEAE-EO, with an ethoxy group, exhibits the highest pKa (10.15), as the ether oxygen enhances electron density on the amine .
Solubility and Reactivity: DEEA and DMAE are highly water-soluble due to their smaller size and polar hydroxyl groups, making them suitable for aqueous gas-treatment processes . DBAE and DIPA, with bulkier hydrophobic groups, are better suited for non-aqueous applications (e.g., organic synthesis) .
Thermal and Chemical Stability :
- DEEA demonstrates moderate thermal stability in CO₂-loaded solutions, retaining >80% amine functionality at 50% concentration and 120°C .
- DEA-1,2-PD, with a diol structure, offers enhanced stability in biodegradable formulations but lower volatility .
Industrial Applications: Gas Treatment: DEEA and DMAE are preferred for H₂S/CO₂ removal due to balanced basicity and low viscosity . Pharmaceuticals: DEEA’s reactivity with aromatic acids (e.g., 4-aminobenzoic acid) makes it critical for procaine synthesis, whereas DEAE-EO’s high pKa is leveraged in pH-sensitive drug formulations .
Biological Activity
2-(Diethylamino)ethanol (DEEA), a compound with the chemical formula C₆H₁₅NO, is known for its diverse biological activities and applications in various fields, including pharmacology and environmental science. This article presents a comprehensive overview of the biological activity of DEEA, drawing from diverse research findings, case studies, and data tables.
Pharmacokinetics and Toxicology
Absorption and Distribution:
DEEA is rapidly absorbed via oral administration. Studies indicate that after an oral dose of 679 mg/kg in rats, the maximum concentration in the blood was reached within one hour. The compound is widely distributed across various tissues, with significant concentrations observed in the liver . The biological half-life of DEEA is approximately 19 hours for higher doses and up to 36 hours for lower doses .
Metabolism:
In rats, DEEA is primarily excreted unchanged through urine, with metabolites including diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide identified . Notably, about 90% of DEEA can be eliminated via urine within ten days post-treatment .
Toxicity:
The acute toxicity of DEEA has been evaluated through various studies. The oral LD50 in rats is reported to be 1320 mg/kg, while dermal exposure has an LD50 of approximately 885 mg/kg in guinea pigs. Inhalation studies indicate an LC50 of around 4600 mg/m³ over four hours . Clinical signs of toxicity include respiratory irritation and mucous membrane irritation.
Biological Activity
Antimicrobial Properties:
Research has shown that DEEA exhibits antimicrobial properties. A study highlighted its effectiveness against Escherichia coli, where it demonstrated significant growth inhibition at concentrations as low as 65 mM. This effect was measured using ATP activity assays, indicating a reduction in viable bacterial cells .
Effects on Central Nervous System:
Initial studies indicated low levels of central nervous system activity following administration; however, significant increases were observed by day seven post-treatment. This suggests potential neuroactive properties that warrant further investigation .
Case Study 1: Toxicological Evaluation
A comprehensive toxicological assessment was conducted on rats exposed to DEEA vapors over a period of 14 weeks. The study found local toxicity at exposure levels of up to 365 mg/m³ but did not observe systemic toxicity at these concentrations. Symptoms included respiratory irritation and eye irritation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial effects of DEEA against E. coli, it was found that DEEA outperformed traditional antibiotics like ciprofloxacin at multiple time points during treatment. The study utilized both broth dilution and luminescent assays to quantify bacterial viability effectively .
Data Tables
Parameter | Value |
---|---|
Oral LD50 (rat) | 1320 mg/kg |
Dermal LD50 (guinea pig) | 885 mg/kg |
Inhalation LC50 (rat) | ~4600 mg/m³ |
Biological half-life | 19 hours (high dose) |
Major metabolites | Diethylaminoacetic acid |
Diethyl-(2-hydroxyethyl)-amino-oxide |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Diethylamino)ethanol critical for experimental design?
- Methodological Answer : Key properties include:
- Boiling point : 161–163°C (critical for solvent removal under reduced pressure) .
- Density : 0.88 g/cm³ (20°C) for phase separation analysis in biphasic systems .
- pH : 11.5 (20°C, 100 g/L in H₂O), influencing protonation states in aqueous reactions .
- Hygroscopicity : Requires storage under inert gas (e.g., N₂) to prevent moisture absorption and degradation .
- Flash point : 51–52°C (flammability limits experimental setups requiring open flames) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to acute inhalation toxicity (H331) and vapor pressure of 1.9 hPa (20°C) .
- PPE : Nitrile gloves and goggles to prevent skin corrosion (H314) and eye damage .
- Storage : Keep at 2–30°C in flame-resistant cabinets (flammable liquid class 3) .
- Spill Management : Neutralize with weak acids (e.g., citric acid) to mitigate alkaline hazards .
Q. How is this compound synthesized and purified for laboratory use?
- Methodological Answer :
- Synthesis : Produced via etherification of alkali cellulose with 2-diethylaminoethyl chloride hydrochloride, followed by distillation under vacuum .
- Purification : Fractional distillation (bp 161–163°C) with GC validation (≥99.0% purity) .
Q. What analytical methods validate the purity and structure of this compound?
- Methodological Answer :
- GC-MS : Quantifies organic impurities (e.g., diethylamine byproducts) .
- FTIR : Confirms functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H deformation) .
- Titration : Measures amine content via acid-base titration in non-aqueous solvents .
Advanced Research Questions
Q. How does this compound function in biphasic CO₂ capture solvents?
- Methodological Answer :
- Mechanism : Acts as a steric hindrance amine, forming carbamates with CO₂ in aqueous blends (e.g., with 1,4-butanediamine). Phase separation occurs at high CO₂ loading, reducing regeneration energy .
- Kinetics : Second-order rate constants (k₂) measured via stopped-flow spectrometry (e.g., 1.2 × 10³ M⁻¹s⁻¹ at 298 K) .
- Degradation : Thermal degradation products (e.g., diethylamine) monitored via HPLC and NMR .
Q. How to address contradictions in CO₂ absorption data across studies using this compound blends?
- Methodological Answer :
- Variable Control : Standardize solvent composition (e.g., 2:1 molar ratio with 2-((2-aminoethyl)amino)ethanol) and temperature (±0.1 K) .
- Data Normalization : Compare CO₂ loading (mol CO₂/mol amine) instead of absolute absorption capacity .
- Error Analysis : Use ANOVA to isolate effects of impurities (e.g., oxidation byproducts) .
Q. What intermolecular interactions dominate in aqueous this compound solutions?
- Methodological Answer :
- Aggregation Studies : Diffusion coefficients (D) and viscosity (η) reveal micelle formation at x₂ > 0.1 (298 K). Surface tension minima indicate hydrophobic interactions .
- Hydration Shells : Raman spectroscopy identifies H-bonding between ethanolamine -OH and water .
Q. How to model thermodynamic properties (e.g., heat capacity) of this compound?
- Methodological Answer :
- Experimental Data : Use adiabatic calorimetry (e.g., 299.1–397.8 K range) to measure Cp values .
- Regression Models : Fit polynomial equations (e.g., Cp = A + BT + CT²) with residuals <1.5% .
Q. What degradation pathways occur in this compound under oxidative conditions?
- Methodological Answer :
- Pathway Identification : GC-MS detects aldehydes (e.g., acetaldehyde) and nitrosamines under O₂ exposure .
- Mitigation : Add antioxidants (e.g., ascorbic acid) to stabilize amine solutions during long-term CO₂ capture trials .
Q. Which advanced techniques characterize this compound in complex matrices?
- Methodological Answer :
- LC-QTOF-MS : Resolves degradation products in biphasic solvents (LOD <0.1 ppm) .
- NMR Relaxometry : Probes molecular mobility in polymer matrices (e.g., ion-exchange resins) .
Properties
IUPAC Name |
2-(diethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVOASYOCHEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO, (C2H5)2NC2H4OH | |
Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | 2-DIETHYLAMINOETHANOL | |
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Related CAS |
14426-20-1 (hydrochloride), 30381-48-7 (hydrochloride salt), 64346-24-3 (sulfate[2:1]) | |
Record name | Diethylaminoethanol | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5021837 | |
Record name | N,N-Diethylethanolamine | |
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Molecular Weight |
117.19 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes., Liquid, Colorless liquid with a nauseating, ammonia-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a nauseating, ammonia-like odor. | |
Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | Ethanol, 2-(diethylamino)- | |
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Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
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Boiling Point |
325 °F at 760 mmHg (NTP, 1992), 163 °C @ 760 MM HG, 163.00 °C. @ 760.00 mm Hg, 163 °C, 325 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
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Record name | 2-Diethylaminoethanol | |
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Flash Point |
140 °F (NTP, 1992), 49 °C, 140 °F (OPEN CUP), 125 °F (closed cup), 52 °C c.c., 140 °F, 126 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
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Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
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URL | https://www.osha.gov/chemicaldata/11 | |
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Solubility |
Very soluble (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER, 1000000 mg/L @ 25 °C (exp), Solubility in water: miscible, Miscible | |
Record name | 2-DIETHYLAMINOETHANOL | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8921 @ 20 °C/4 °C, Relative density (water = 1): 0.88, 0.89 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.03 (Air= 1), 4.03 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21 mmHg at 68 °F (NTP, 1992), 21.0 [mmHg], 21 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 2.8, 1 mmHg | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Diethylaminoethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
100-37-8 | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethylethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diethylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DIETHYLAMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6DL4M053U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Diethylaminoethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2-(diethylamino)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KK4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-94 °F (NTP, 1992), FREEZING POINT: -70 °C, -70 °C, -94 °F | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3194 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLAMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/329 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-DIETHYLAMINOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0257 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/11 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Diethylaminoethanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.